molecular formula C14H10BrNO B303194 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole

2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole

Cat. No. B303194
M. Wt: 288.14 g/mol
InChI Key: LUZWZYIGKMQHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of benzoxazole derivatives, which have shown promising results in various biological applications.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. However, its low solubility in water can pose a challenge in some experiments. It is also important to note that the compound is toxic and should be handled with care.

Future Directions

There are several future directions for research on 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound.

Synthesis Methods

The synthesis of 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole involves the reaction of 2-bromoaniline with salicylaldehyde in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction using a dehydrating agent such as phosphorus oxychloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole has been extensively studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

properties

Product Name

2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

2-(2-bromophenyl)-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C14H10BrNO/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,1H3

InChI Key

LUZWZYIGKMQHSJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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